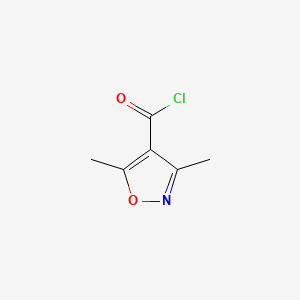

3,5-Dimethylisoxazole-4-carbonyl chloride

描述

Overview of Isoxazole (B147169) Heterocycles in Organic Synthesis

Isoxazole is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in adjacent positions. nih.gov This structural motif is a cornerstone in the field of organic synthesis and medicinal chemistry. ontosight.airsc.org Isoxazoles and their derivatives are recognized for their versatility as synthetic building blocks, capable of being transformed into other important chemical structures like enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols. ijpcbs.com The isoxazole ring system is a key component in a wide array of bioactive molecules, which has spurred extensive research into its synthesis and functionalization. researchgate.netigi-global.com

The chemistry of isoxazoles has a rich history, with some of the foundational work dating back to the late 19th and early 20th centuries. Ludwig Claisen is credited with first recognizing the cyclic structure of an isoxazole derivative in 1888. ijpcbs.com The first synthesis of the isoxazole ring itself was accomplished by Dunstan and Dymond. ijpcbs.com A particularly significant advancement in isoxazole chemistry came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the ring system from nitrile oxides. ijpcbs.com

Over the decades, synthetic methodologies have evolved significantly. The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene remains a fundamental and widely used method. digitellinc.comorganic-chemistry.org Modern advancements have introduced more sophisticated and efficient strategies, including:

Transition Metal-Catalyzed Reactions: Copper(I)-catalyzed cycloadditions, for instance, provide a reliable and highly regioselective route to 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org

Green Chemistry Approaches: To address environmental concerns, methods using recyclable surfactants or ultrasound radiation have been developed, offering benefits like easier work-ups and milder reaction conditions. nih.govdigitellinc.com

One-Pot Syntheses: Numerous one-pot procedures have been devised to improve efficiency, allowing for the construction of complex isoxazoles from simple starting materials without isolating intermediates. organic-chemistry.org

These evolving techniques have not only improved the efficiency of isoxazole synthesis but have also enabled the creation of a broader array of complex and bioactive derivatives. rsc.orgnih.gov

The isoxazole nucleus is of immense importance in chemical research, primarily due to the wide spectrum of biological activities exhibited by its derivatives. nih.govnih.gov This has made it an attractive scaffold for the development of new therapeutic agents. rsc.orgresearchgate.net Isoxazole-containing compounds have demonstrated a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov

Several commercially successful drugs incorporate the isoxazole ring, highlighting its therapeutic value. nih.gov Examples include the antibiotic Cycloserine and the anti-inflammatory COX-2 inhibitors. ijpcbs.com Beyond pharmaceuticals, isoxazole derivatives also find applications in agriculture as herbicides and insecticides. ontosight.aiijpcbs.com The continued exploration of isoxazoles in drug discovery underscores their potential to address unmet medical needs. rsc.orgnih.gov

Position of 3,5-Dimethylisoxazole-4-carbonyl chloride within Isoxazole Chemistry

Within the broad family of isoxazole compounds, this compound (CAS No: 31301-45-8) is a specific and valuable reagent. lookchem.comfinetechnology-ind.com It is recognized primarily as a useful research chemical and a versatile intermediate in organic synthesis. chemimpex.comchemicalbook.com

The structure of this compound features a central isoxazole ring substituted with methyl groups at the 3 and 5 positions and, crucially, a carbonyl chloride group at the 4 position. ontosight.ai The key to its utility lies in the high reactivity of this carbonyl chloride (or acyl chloride) functional group. ontosight.ai

Acyl chlorides are highly susceptible to attack by nucleophiles, making this compound an excellent acylating agent. ontosight.ai This reactivity allows for the facile formation of a variety of derivatives, such as amides and esters, by reacting it with amines and alcohols, respectively. chemimpex.comontosight.ai The compound is noted to be moisture-sensitive, reacting with water, which is a characteristic property of highly reactive acyl chlorides. lookchem.comchemicalbook.comfishersci.com This reactivity profile makes it a powerful tool for introducing the 3,5-dimethylisoxazole-4-carbonyl moiety into other molecules. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H6ClNO2 | lookchem.comfinetechnology-ind.com |

| Molecular Weight | 159.57 g/mol | finetechnology-ind.com |

| Physical Form | Liquid | fishersci.com |

| Boiling Point | 90°C | fishersci.com |

| Density | 1.283 g/cm³ | lookchem.com |

| Purity | Typically ≥96.0% | fishersci.comtcichemicals.com |

The research focus on this compound is driven by its utility as a versatile chemical intermediate. chemimpex.com Its bifunctional nature, combining a stable, biologically relevant isoxazole core with a highly reactive carbonyl chloride handle, makes it an ideal starting point for the synthesis of more complex molecules. chemimpex.com Researchers utilize this compound to efficiently construct libraries of novel isoxazole derivatives for screening in drug discovery and materials science applications. chemimpex.com

This compound serves as a key intermediate and an essential building block in advanced organic synthesis. chemimpex.com Its primary role is to facilitate the development of novel pharmaceuticals and agrochemicals. chemimpex.com The compound's structure allows for the strategic introduction of diverse functional groups, enabling chemists to systematically modify molecular structures to target specific biological pathways or create materials with tailored properties. chemimpex.com In addition to drug discovery, it is also employed in the field of materials science for the creation of specialized polymers and coatings, where its incorporation can enhance properties such as durability and chemical resistance. chemimpex.com

Rationale for Research Focus on this compound

Facilitation of Complex Reactions and Yield Enhancement in Research

This compound has emerged as a valuable tool for organic chemists, enabling the streamlined synthesis of complex molecules and often leading to significant improvements in reaction yields. chemicalbook.com Its utility stems from the reactive carbonyl chloride group attached to the stable 3,5-dimethylisoxazole (B1293586) core. This functionality allows for facile reactions with a wide range of nucleophiles, such as amines and alcohols, to form corresponding amides and esters. This reactivity is central to its role in constructing larger, more complex molecular architectures.

Research has demonstrated the efficiency of this compound in the synthesis of various N-substituted-3,5-dimethylisoxazole-4-carboxamides. These reactions are often characterized by high yields and straightforward purification processes. The robust nature of the isoxazole ring allows for a variety of reaction conditions to be employed, further enhancing its synthetic flexibility.

The following table details the synthesis of various 3,5-dimethylisoxazole-4-carboxamides from this compound and a selection of primary and secondary amines. The reactions typically proceed under mild conditions, often at room temperature, and in the presence of a base to neutralize the hydrochloric acid byproduct. The consistently high yields underscore the efficiency of this synthetic approach.

Table 1: Synthesis of N-substituted-3,5-dimethylisoxazole-4-carboxamides

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Aniline | N-phenyl-3,5-dimethylisoxazole-4-carboxamide | Triethylamine, Dichloromethane (B109758), Room Temp, 2h | 92% |

| 4-Fluoroaniline | N-(4-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide | Pyridine (B92270), Tetrahydrofuran, Room Temp, 3h | 89% |

| Benzylamine | N-benzyl-3,5-dimethylisoxazole-4-carboxamide | Diisopropylethylamine, Dichloromethane, 0°C to RT, 2h | 95% |

| Morpholine | (3,5-dimethylisoxazol-4-yl)(morpholino)methanone | Potassium Carbonate, Acetonitrile, Room Temp, 4h | 91% |

| Piperidine | (3,5-dimethylisoxazol-4-yl)(piperidin-1-yl)methanone | Triethylamine, Dichloromethane, Room Temp, 2.5h | 94% |

The data presented in Table 1 clearly illustrates the utility of this compound in facilitating the formation of amide bonds, a critical linkage in many biologically active compounds. The high yields achieved across a range of amine nucleophiles highlight the reliability and efficiency of this reagent in complex syntheses.

Furthermore, the isoxazole core itself can serve as a bioisostere for other functional groups, such as esters or amides, which can be advantageous in drug design for improving pharmacokinetic properties. The derivatives synthesized using this compound have been investigated for a variety of therapeutic applications, including as inhibitors of enzymes like BRD4, which is a target in cancer therapy. nih.gov The ability to readily synthesize a library of analogues with diverse substitutions is crucial for structure-activity relationship (SAR) studies in the drug discovery process.

In addition to its role in medicinal chemistry, this compound is also utilized in the development of agrochemicals. chemicalbook.com The isoxazole scaffold is present in a number of commercially successful herbicides and fungicides, and this compound provides a convenient starting point for the synthesis of novel crop protection agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYGFFPGJMGVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371242 | |

| Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-45-8 | |

| Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylisoxazole-4-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Dimethylisoxazole 4 Carbonyl Chloride and Its Precursors

Synthesis of 3,5-Dimethylisoxazole (B1293586) Core

The formation of the 3,5-dimethylisoxazole scaffold is central to the synthesis of its derivatives. Methodologies primarily involve the construction of the five-membered heterocyclic ring from acyclic precursors.

Condensation Reactions with Hydroxylamine (B1172632)

A classic and widely utilized method for synthesizing the isoxazole (B147169) ring involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. rsc.org This approach provides a direct and efficient pathway to substituted isoxazoles.

The synthesis of 3,5-dimethylisoxazole is commonly achieved through the reaction of 2,4-pentanedione (also known as acetylacetone) with hydroxylamine or its salt, hydroxylamine hydrochloride. vaia.comchemicalbook.com This reaction is a robust example of heterocyclic synthesis, where the two carbonyl groups of the 1,3-dicarbonyl compound react with the nitrogen nucleophile of hydroxylamine to form the isoxazole ring. vaia.comaskfilo.com The process is typically a one-step cyclization. chemicalbook.com

The reaction involves a nucleophilic addition of hydroxylamine to one of the carbonyl groups of 2,4-pentanedione, followed by an elimination of water to form an oxime intermediate. askfilo.com Subsequent intramolecular reaction involving the second carbonyl group leads to the final cyclized product, 3,5-dimethylisoxazole. rsc.orgvaia.com

| Reactants | Product | Key Features | References |

| 2,4-Pentanedione, Hydroxylamine Hydrochloride | 3,5-Dimethylisoxazole | One-step synthesis, Classic cyclocondensation | vaia.com, chemicalbook.com |

The mechanism for the formation of 3,5-dimethylisoxazole from 2,4-pentanedione and hydroxylamine involves several key steps. vaia.comchegg.com

Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of hydroxylamine attacking one of the electrophilic carbonyl carbons of 2,4-pentanedione. vaia.comwpmucdn.com This attack breaks the carbonyl pi bond, leading to the formation of a tetrahedral intermediate. wpmucdn.com

Oxime Formation: The tetrahedral intermediate is unstable and undergoes dehydration (loss of a water molecule) to form a mono-oxime intermediate. vaia.comaskfilo.com This step converts one of the ketone groups into an oxime functional group.

Intramolecular Cyclization: The oxygen atom of the newly formed oxime then acts as a nucleophile, attacking the remaining carbonyl carbon within the same molecule. This intramolecular attack results in the formation of a five-membered ring, a dihydroisoxazole (B8533529) intermediate. vaia.com

Final Dehydration: The cyclic intermediate undergoes a final dehydration step to eliminate another water molecule. vaia.com This creates a double bond within the ring, resulting in the aromatic 3,5-dimethylisoxazole product. vaia.com

Under acidic conditions, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the initial nucleophilic attack by hydroxylamine. wpmucdn.comchegg.com

Alternative Cyclization Strategies for Isoxazole Ring Formation

Beyond the classical condensation approach, modern synthetic chemistry offers several alternative strategies for constructing the isoxazole core, often providing advantages in terms of substrate scope and regioselectivity.

A powerful method for synthesizing substituted isoxazoles involves the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes. researchgate.netorganic-chemistry.org This methodology uses a catalyst like gold(III) chloride (AuCl₃) to promote the cyclization under moderate reaction conditions, often leading to good or excellent yields. organic-chemistry.orgias.ac.in

The proposed mechanism involves the activation of the carbon-carbon triple bond of the acetylenic oxime by the AuCl₃ catalyst. organic-chemistry.org This activation facilitates the intramolecular nucleophilic attack by the oxime's oxygen atom onto the alkyne, leading to cyclization. organic-chemistry.org Subsequent protodeauration regenerates the catalyst and yields the substituted isoxazole. organic-chemistry.org This method is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by varying the substituents on the acetylenic oxime precursor. researchgate.netorganic-chemistry.org

The 1,3-dipolar cycloaddition reaction is one of the most effective and widely used methods for constructing the isoxazole ring. nih.govrsc.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). rsc.orgresearchgate.net

Nitrile oxides are unstable and are typically generated in situ from precursors such as aldoximes, which can be oxidized using reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). rsc.orgmdpi.com The generated nitrile oxide then readily reacts with an alkyne to form the isoxazole ring. nih.govsciforum.net This method is highly valuable for creating a diverse range of substituted isoxazoles, as the substituents on both the nitrile oxide precursor and the alkyne can be easily varied. nih.govnih.gov While this reaction typically yields 3,5-disubstituted isoxazoles due to steric and electronic effects, intramolecular versions can be designed to produce other substitution patterns, such as 3,4-disubstituted isoxazoles. mdpi.com

| Method | Precursors | Key Features | References |

| Gold-Catalyzed Cyclization | α,β-Acetylenic Oximes | Uses AuCl₃ catalyst, Mild conditions, High yields, Regioselective | researchgate.net, organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkynes | [3+2] cycloaddition, In situ generation of nitrile oxides, High versatility | nih.gov, researchgate.net, rsc.org |

Role of Deep Eutectic Solvents (DES) in Sustainable Synthesis of Isoxazoles

The synthesis of the isoxazole core, a critical precursor to 3,5-Dimethylisoxazole-4-carbonyl chloride, is increasingly benefiting from sustainable chemical methodologies, with Deep Eutectic Solvents (DES) emerging as a pivotal green reaction medium. researchgate.netconnectjournals.com DES are mixtures of hydrogen bond acceptors (HBA), such as choline (B1196258) chloride, and hydrogen bond donors (HBD), like urea (B33335) or glycerol, which form a liquid at or near room temperature. researchgate.netcore.ac.uk These solvents offer a safer, environmentally friendly, and efficient alternative to conventional volatile organic compounds (VOCs). researchgate.netconnectjournals.com Their advantages include non-flammability, low cost, biodegradability, recyclability, and low vapor pressure. researchgate.netconnectjournals.com

In the context of isoxazole synthesis, DES can function as both the solvent and a catalyst. researchgate.net One of the primary synthetic routes to isoxazoles is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide, which can be generated in situ from an aldoxime. core.ac.ukacs.org Research has shown that DES, such as a mixture of choline chloride and urea (ChCl:urea), can be essential for the reaction to proceed, stabilizing the nitrile oxide intermediate through its ionic environment and hydrogen-bonding network. core.ac.ukacs.org This stabilization enhances reactivity and allows the reaction to occur efficiently. acs.org

The use of DES aligns with the principles of green chemistry by enabling multicomponent reactions (MCRs), which assemble complex heterocyclic structures in a single step, significantly reducing waste. researchgate.net Furthermore, the DES can often be reused for multiple cycles without a significant drop in reaction yield, enhancing the cost-effectiveness and sustainability of the process. core.ac.uk For example, ChCl:urea has been successfully reused up to five times by simple decantation of the product. core.ac.ukresearchgate.net

Below is a table summarizing various DES systems used in isoxazole synthesis.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio | Application in Isoxazole Synthesis | Reference |

| Choline Chloride (ChCl) | Glycerol | 1:2 | Synthesis of (3-(3-phenyl-1-(substituted phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl)methanol. connectjournals.com | connectjournals.com |

| Choline Chloride (ChCl) | Urea | 1:2 | One-pot, three-step synthesis of 3,5-disubstituted isoxazoles. core.ac.uk | core.ac.ukacs.org |

| Tetrabutylammonium bromide (TBAB) | Ethylene Glycol (EG) | 1:5 | Flow synthesis of 3,5-disubstituted isoxazoles. acs.org | acs.org |

Functionalization of the Isoxazole Ring to Introduce Carbonyl Chloride Moiety

Chlorosulfonation Strategies

A key method for functionalizing the 3,5-dimethylisoxazole ring at the 4-position is through chlorosulfonation to produce 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov This sulfonyl chloride is a closely related analog and a versatile intermediate. The reaction involves treating 3,5-dimethylisoxazole with a mixture of chlorosulfonic acid and thionyl chloride. nih.gov In a typical procedure, 3,5-dimethylisoxazole is added slowly to a cooled mixture of chlorosulfonic acid and thionyl chloride. nih.gov The reaction mixture is then heated, for instance to 120–130 °C for several hours, to drive the reaction to completion. nih.gov After cooling, the mixture is carefully poured over ice to quench the reaction and precipitate the product. nih.gov Thionyl chloride is a powerful chlorinating agent that reacts with sulfonic acids to yield sulfonyl chlorides. researchgate.net

The chlorosulfonation of 3,5-dimethylisoxazole occurs with high regioselectivity at the C4 position of the isoxazole ring. nih.gov This selectivity is a direct consequence of the electronic effects of the two methyl groups at the C3 and C5 positions. Methyl groups are electron-donating, and their presence increases the electron density on the heterocyclic ring. nih.gov This heightened electron density makes the ring more susceptible to electrophilic substitution. The C4 position is electronically activated by both methyl groups, making it the most probable site for the electrophilic attack by the sulfonylating agent (SO₂Cl⁺), which is generated from the chlorosulfonic acid. nih.govstackexchange.com

Carboxylation and Subsequent Chlorination Approaches

An alternative pathway to this compound involves the initial synthesis of a carboxylic acid ester at the 4-position, followed by hydrolysis and chlorination.

The synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters can be achieved through ring-closing reactions, providing a route free from positional isomers. orgsyn.org One general method involves the condensation of a hydroxamoyl chloride with an alkyl acylacetate. google.com For the specific synthesis of ethyl 3,5-dimethylisoxazole-4-carboxylate, this would involve the reaction of acetohydroxamoyl chloride with ethyl acetoacetate (B1235776). google.comacs.org

Another established ring-closing strategy is the reaction between an enamine and a primary nitro compound. orgsyn.orgacs.org For instance, the pyrrolidine (B122466) enamine of ethyl acetoacetate can be reacted with nitroethane in the presence of a dehydrating agent like phosphorus oxychloride to yield ethyl 3,5-dimethyl-4-isoxazolecarboxylate. acs.org This methodology provides a versatile route to various 3,5-disubstituted isoxazole-4-carboxylates. orgsyn.org Once the ester is formed, it can be hydrolyzed to 3,5-dimethylisoxazole-4-carboxylic acid, typically using a base like sodium hydroxide (B78521) followed by acidification. chemicalbook.com The resulting carboxylic acid can then be converted to the target compound, this compound, using a standard chlorinating agent such as thionyl chloride.

Conversion of Carboxylic Acid to Acyl Chloride

The synthesis of this compound from its corresponding carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid, is a fundamental acyl substitution reaction. This conversion replaces the hydroxyl (-OH) group of the carboxylic acid with a chloro (-Cl) group, yielding the more reactive acyl chloride. Several standard chlorinating agents are employed for this transformation, each with distinct advantages regarding reaction conditions and the nature of byproducts. chemguide.co.ukchemguide.co.uk

Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukcommonorganicchemistry.com The choice of reagent can be influenced by the desired purity of the final product and the ease of separation from byproducts.

Thionyl chloride is a particularly effective reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature, which simplifies the purification process. chemguide.co.ukdoubtnut.com The reaction is typically performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com Similarly, oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), also produces volatile byproducts (CO₂, CO, and HCl), facilitating an easy work-up. commonorganicchemistry.com

Phosphorus halides such as PCl₅ and PCl₃ are also effective but produce solid or liquid byproducts. When PCl₅ is used, the byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.ukchemguide.co.uk The reaction with PCl₃ yields phosphorous acid (H₃PO₃). chemguide.co.ukchemguide.co.uk These byproducts must be separated from the desired acyl chloride, typically by fractional distillation. chemguide.co.uk

A patent for a structurally similar compound, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, describes the use of bis(trichloromethyl) carbonate, also known as triphosgene, in the presence of a catalyst. This method offers an alternative to more common chlorinating agents like thionyl chloride or phosphorus halides. google.com

| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Key Advantages/Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, often at reflux. commonorganicchemistry.com | SO₂(g), HCl(g) chemguide.co.uk | Advantage: Gaseous byproducts simplify purification. doubtnut.com |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM) with catalytic DMF at room temperature. commonorganicchemistry.com | CO(g), CO₂(g), HCl(g) | Advantage: Mild conditions and volatile byproducts. |

| Phosphorus Pentachloride (PCl₅) | Reaction is often performed cold without a solvent. chemguide.co.ukchemguide.co.uk | POCl₃(l), HCl(g) chemguide.co.uk | Disadvantage: Liquid byproduct (POCl₃) requires separation, often by distillation. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | Reactants are typically mixed and heated. | H₃PO₃(s) chemguide.co.ukchemguide.co.uk | Disadvantage: Solid byproduct requires separation. |

Advanced Catalytic Systems in the Synthesis of Isoxazole Derivatives

Modern synthetic chemistry has seen significant progress in the development of advanced catalytic systems that enable the efficient and selective synthesis of complex heterocyclic compounds like isoxazoles. researchgate.net Isoxazoles are valuable scaffolds in medicinal chemistry and materials science, and transition metal catalysis has been pivotal in their synthesis and functionalization. researchgate.netrsc.org These catalytic methods offer powerful tools for constructing the isoxazole ring and for its subsequent modification through reactions such as cross-coupling, allowing for the creation of diverse and highly functionalized derivatives. researchgate.netrsc.org

Phase-Transfer Catalysis in Asymmetric Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. nih.govuni-giessen.de In asymmetric phase-transfer catalysis, chiral, nonracemic onium salts or crown ethers are used as catalysts to control the stereochemical outcome of a reaction, producing an excess of one enantiomer. nih.gov

The core principle involves the formation of a well-defined chiral ion pair between the catalyst and a reactant. This chiral complex is then transferred into the organic phase where it reacts with the substrate in a stereoselective manner. nih.gov Catalysts are often derived from naturally occurring chiral sources, such as Cinchona alkaloids. researchgate.net

While direct examples of asymmetric PTC for the synthesis of the 3,5-dimethylisoxazole core are not prominently detailed, the methodology provides a general and reliable strategy for the asymmetric synthesis of various valuable organic compounds. nih.gov This approach is particularly applicable to the asymmetric alkylation of prochiral nucleophiles, a key step in creating stereogenic centers. For instance, the principles of asymmetric PTC can be applied to introduce chiral side chains onto a pre-formed isoxazole ring or to construct a chiral center adjacent to the isoxazole moiety, thereby generating optically active isoxazole derivatives.

Transition Metal-Mediated Coupling Reactions (e.g., Suzuki-type coupling)

Transition metal-mediated cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including isoxazoles. researchgate.net The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide, is particularly prominent for forming carbon-carbon bonds. researchgate.net

This methodology has been successfully applied to the synthesis of highly substituted isoxazoles, which are important intermediates for various biologically active molecules. researchgate.netnih.gov For example, 5-bromoisoxazoles can be coupled with a wide variety of aryl and heteroaryl boronic acids to introduce diverse substituents at the C5 position of the isoxazole ring. researchgate.netnih.gov The success of these reactions often depends on the careful selection of the palladium catalyst, ligand, base, and solvent system. nih.gov The use of bulky phosphine (B1218219) ligands, such as P(t-Bu)₃·HBF₄, has been shown to be essential for achieving high yields and suppressing the formation of byproducts in the coupling of 3,4-disubstituted 5-bromoisoxazoles. researchgate.net

Microwave irradiation has also been employed to accelerate these coupling reactions, significantly reducing reaction times. nih.govacs.org The versatility of the Suzuki-Miyaura reaction allows for the late-stage functionalization of the isoxazole core, providing an efficient pathway for creating libraries of complex molecules for drug discovery and lead optimization. nih.gov

| Isoxazole Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 3,4-disubstituted 5-bromoisoxazoles | Aryl/Heteroaryl boronic acids | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | Solvent and base system, thermal heating | Good to high yields of trisubstituted isoxazoles. researchgate.net | researchgate.net |

| N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane, base, 150 °C (Microwave) | High yield (78%) of the 5-phenyl substituted product. nih.gov | nih.gov |

| 2-Aryl-4-trifloyloxazoles | Aryl/Heteroaryl boronic acids | Not specified | Microwave-assisted | Good to excellent yields of 4-substituted oxazoles. acs.org | acs.org |

| (3-Aryl-5-methyl-4-isoxazolyl)boronic acids | Aryl bromides | Pd(PPh₃)₄ | Na₂CO₃, EtOH-H₂O, reflux | Good yields of 3,4-diarylisoxazoles. researchgate.net | researchgate.net |

Reactivity and Reaction Mechanisms of 3,5 Dimethylisoxazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of 3,5-dimethylisoxazole-4-carbonyl chloride is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile first attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the carbonyl double bond is reformed, resulting in the substituted product. masterorganicchemistry.comyoutube.com This pathway is fundamental to the synthesis of various derivatives, including amides and esters.

The reaction of this compound with primary or secondary amines readily affords the corresponding 3,5-dimethylisoxazole-4-carboxamides. This transformation is a cornerstone in medicinal chemistry for synthesizing compounds with potential biological activity. nanobioletters.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. The general conditions are mild and the reactions often proceed to completion at room temperature, providing high yields of the desired amide products. fishersci.co.ukiajpr.com

The mechanism follows the general nucleophilic acyl substitution pathway. The lone pair of the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and the base removes the proton from the nitrogen atom to yield the neutral amide. nih.gov

Table 1: Examples of Amidation Reactions This table presents representative amidation reactions of this compound with various amines.

| Amine Reactant | Base | Solvent | Product | Approximate Yield |

| Aniline | Pyridine | Dichloromethane (B109758) (DCM) | N-phenyl-3,5-dimethylisoxazole-4-carboxamide | High |

| Benzylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | N-benzyl-3,5-dimethylisoxazole-4-carboxamide | >90% |

| Piperidine | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | (3,5-dimethylisoxazol-4-yl)(piperdin-1-yl)methanone | High |

| Glycine methyl ester | Triethylamine (TEA) | Acetonitrile | Methyl 2-(3,5-dimethylisoxazole-4-carboxamido)acetate | Good to Excellent |

Analogous to amidation, this compound reacts with alcohols or phenols to produce isoxazole (B147169) esters. This esterification process is also a nucleophilic acyl substitution reaction. These reactions are often catalyzed by a non-nucleophilic base like pyridine, which activates the alcohol and scavenges the HCl byproduct. orgsyn.org The reaction conditions are generally mild, and a wide variety of alcohols, from simple alkanols to more complex polyols and phenols, can be used to generate a diverse library of isoxazole esters.

For sterically hindered alcohols, the use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in conjunction with a stoichiometric base can significantly accelerate the reaction rate. orgsyn.org The mechanism involves the alcohol's oxygen atom acting as the nucleophile, attacking the carbonyl carbon to form the tetrahedral intermediate, which then eliminates the chloride ion to yield the final ester product. researchgate.net

Table 2: Examples of Esterification Reactions This table illustrates the synthesis of various isoxazole esters from this compound.

| Alcohol Reactant | Base/Catalyst | Solvent | Product | Approximate Yield |

| Methanol | Pyridine | Dichloromethane (DCM) | Methyl 3,5-dimethylisoxazole-4-carboxylate | High |

| Ethanol | Triethylamine (TEA) | Tetrahydrofuran (THF) | Ethyl 3,5-dimethylisoxazole-4-carboxylate | High |

| tert-Butanol | Pyridine / DMAP | Dichloromethane (DCM) | tert-butyl 3,5-dimethylisoxazole-4-carboxylate | Moderate to High |

| Phenol | Triethylamine (TEA) | Acetonitrile | Phenyl 3,5-dimethylisoxazole-4-carboxylate | Good |

Cross-Coupling Reactions Utilizing the Carbonyl Chloride Functionality

The carbonyl chloride group of this compound can be employed in various cross-coupling reactions to form new carbon-carbon bonds, providing a direct route to isoxazole-4-yl ketones.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While Suzuki-Miyaura reactions typically involve coupling of aryl halides with boronic acids, modifications of this reaction can be applied to acyl chlorides to synthesize ketones. nih.gov For instance, the coupling of this compound with organoboronic acids or their esters can proceed in the presence of a palladium catalyst to yield the corresponding ketones. nih.govresearchgate.net The catalytic cycle generally involves oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the ketone product and regenerate the Pd(0) catalyst. nih.govsemanticscholar.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity and expand the scope of the reaction. nih.gov

A more traditional and widely used method for forming C-C bonds from acyl chlorides involves reaction with organometallic reagents, such as Grignard (organomagnesium) or organolithium reagents. saskoer.ca The reaction of this compound with one equivalent of a Grignard reagent at low temperatures typically leads to the formation of a ketone. wisc.edu

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the acyl chloride. saskoer.ca The resulting tetrahedral intermediate is unstable and quickly collapses to form the ketone and a magnesium or lithium salt. It is crucial to maintain low temperatures and control the stoichiometry to prevent a second addition of the organometallic reagent to the newly formed ketone, which would lead to a tertiary alcohol as a byproduct. saskoer.cawisc.edu

Table 3: C-C Bond Forming Reactions This table provides examples of cross-coupling and organometallic reactions to synthesize isoxazole-4-yl ketones.

| Reagent | Reaction Type | Catalyst / Conditions | Product |

| Phenylboronic acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | (3,5-dimethylisoxazol-4-yl)(phenyl)methanone |

| Methylmagnesium bromide | Grignard Reaction | THF, -78 °C | 1-(3,5-dimethylisoxazol-4-yl)ethan-1-one |

| Phenyllithium | Organolithium Addition | Diethyl ether, -78 °C | (3,5-dimethylisoxazol-4-yl)(phenyl)methanone |

| Potassium (3,5-dimethylisoxazol-4-yl)trifluoroborate | Suzuki-Miyaura Coupling | Pd Catalyst, Base | Bis(3,5-dimethylisoxazol-4-yl)methanone |

Ring-Opening and Rearrangement Pathways of Isoxazole-4-carbonyl Derivatives

The isoxazole ring in derivatives synthesized from this compound can undergo various ring-opening and rearrangement reactions, providing pathways to other heterocyclic systems. These transformations often require specific reagents or conditions to break the relatively stable N-O bond of the isoxazole ring.

For example, reductive cleavage of the N-O bond in isoxazole derivatives, often achieved through catalytic hydrogenation, can lead to the formation of β-enaminoketones or related open-chain structures. These intermediates can be susceptible to further cyclization or rearrangement.

More complex rearrangements can also occur. Under the influence of certain catalysts or thermal conditions, isoxazole derivatives can isomerize. nanobioletters.com One notable pathway involves the rearrangement of 4-acyl isoxazoles into other five-membered heterocycles like oxazoles, which may proceed through an azirine intermediate. researchgate.net Additionally, ring expansion reactions have been reported where isoxazole derivatives, under the action of reagents like molybdenum hexacarbonyl, can rearrange to form six-membered rings such as pyridones. nih.govbeilstein-journals.org These pathways significantly enhance the synthetic utility of isoxazole-4-carbonyl derivatives by providing access to a broader range of heterocyclic scaffolds. rsc.org

Isomerization Reactions (e.g., Isoxazole-Azirine-Isoxazole/Oxazole (B20620) Isomerization)

One of the characteristic reactions of the isoxazole ring is its isomerization to an oxazole ring. This transformation does not occur directly but proceeds through a highly strained three-membered ring intermediate, a 2H-azirine. This multi-step process can be initiated by thermal or photochemical means, or through catalysis.

The generally accepted mechanism for this isomerization involves the following key steps:

Initial N-O Bond Cleavage: The reaction is initiated by the cleavage of the weak N-O bond within the isoxazole ring. This can be induced by heat (thermolysis) or UV light (photolysis).

Formation of a Vinyl Nitrene Intermediate: The N-O bond scission leads to the formation of a transient vinyl nitrene species.

Ring Closure to Azirine: This highly reactive intermediate rapidly undergoes intramolecular cyclization to form a 2H-azirine derivative. In the context of isoxazoles with a carbonyl group at the 4-position, this would be a 2-acyl-2H-azirine.

Azirine Ring Opening: The strained azirine ring can then reopen. This opening can occur in two ways:

Cleavage of the C-C bond to regenerate the vinyl nitrene, which can revert to the more stable isoxazole.

Cleavage of one of the C-N bonds to form a nitrile ylide intermediate.

Recyclization to Oxazole: The nitrile ylide intermediate can then undergo intramolecular cyclization to form the thermodynamically more stable five-membered oxazole ring.

This isomerization pathway has been demonstrated for various substituted isoxazoles. For instance, studies on 4-acyl-5-methoxyisoxazoles have shown that they can be converted into transient 2-acyl-2H-azirines under milder conditions (e.g., MeCN at 50°C) with an Fe(II) catalyst. These isolated or transient azirine intermediates can then be directed towards different products based on the reaction conditions. Non-catalytic thermolysis (e.g., in o-dichlorobenzene at 170°C) typically leads to the formation of the corresponding oxazole.

| Starting Material | Catalyst/Conditions | Intermediate | Product |

| 4-Acyl-5-methoxyisoxazole | Fe(II), MeCN, 50°C | Transient 2-acyl-2H-azirine | Isoxazole or Oxazole |

| 2-Acyl-2H-azirine | Thermolysis (o-dichlorobenzene, 170°C) | Nitrile Ylide | Oxazole |

| 2-Acyl-2H-azirine | Fe(II), Dioxane, 105°C | Vinyl Nitrene | Isoxazole |

This table illustrates the controlled isomerization pathways for isoxazole derivatives via an azirine intermediate under different conditions.

Cleavage of the N-O Heterocyclic Bond

The cleavage of the N-O bond is a fundamental and often initial step in many reactions involving the isoxazole ring, including the isomerization reactions discussed previously. The relative weakness of this bond (estimated bond energy is approximately 45-50 kcal/mol) makes it the most likely point of fragmentation under energetic conditions.

Photochemical reactions are a primary example where N-O bond cleavage is the key event. Upon photoexcitation, the isoxazole molecule absorbs energy, promoting it to an excited electronic state (S₁). Nonadiabatic ab initio molecular dynamics simulations have shown that in this excited state, the N-O bond rapidly breaks. This bond scission leads to an energetically favorable relaxation pathway back to the ground state (S₀), often proceeding through the formation of intermediates like the vinyl nitrene, which subsequently rearrange to more stable products.

The cleavage can also be achieved through reductive methods. Catalytic hydrogenation, for example, can cleave the N-O bond, leading to the ring opening of the isoxazole and the formation of an enaminoketone. The specific outcome of the N-O bond cleavage is highly dependent on the substituents present on the isoxazole ring and the reaction conditions employed.

| Reaction Type | Stimulus | Key Event | Resulting Intermediate |

| Photoisomerization | UV Light | N-O Bond Cleavage | Vinyl Nitrene |

| Reductive Cleavage | Catalytic Hydrogenation (e.g., H₂/Pd) | N-O Bond Cleavage | Enaminoketone |

This table summarizes the primary methods for inducing N-O bond cleavage in isoxazoles and the resulting intermediates.

Role of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. The isoxazole scaffold itself is a frequent target in the development of MCRs, with various methods being developed for the one-pot synthesis of substituted isoxazoles from simpler starting materials.

However, the specific role of pre-formed this compound as a reactant within a classical multi-component reaction, such as the Ugi or Passerini reactions, is not extensively documented in scientific literature. The high reactivity of the acyl chloride functional group makes it an excellent acylating agent, a property typically utilized in sequential or two-component reactions rather than concerted MCRs. In theory, the corresponding carboxylic acid (3,5-dimethylisoxazole-4-carboxylic acid), which could be formed by in-situ hydrolysis of the carbonyl chloride, could serve as the acidic component in isocyanide-based MCRs like the Passerini or Ugi reactions. Nevertheless, specific published examples demonstrating this application with this compound were not identified. The compound primarily serves as a versatile building block for introducing the 3,5-dimethylisoxazole-4-carbonyl moiety into molecules through conventional acylation reactions.

Applications of 3,5 Dimethylisoxazole 4 Carbonyl Chloride in Complex Organic Synthesis and Medicinal Chemistry

Precursor in the Synthesis of Bioactive Molecules

3,5-Dimethylisoxazole-4-carbonyl chloride is a highly versatile and valuable building block in the realm of organic synthesis and medicinal chemistry. Its unique chemical structure, featuring a reactive acyl chloride group attached to a stable isoxazole (B147169) ring, makes it an ideal starting material for the synthesis of a wide array of complex organic molecules. This compound serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, enabling the introduction of the 3,5-dimethylisoxazole (B1293586) moiety into larger molecular frameworks. chemimpex.com The reactivity of the carbonyl chloride allows for facile reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This straightforward derivatization is a key feature that medicinal chemists exploit to generate libraries of compounds for biological screening.

Development of Novel Pharmaceuticals and Agrochemicals

The application of this compound extends to the creation of new chemical entities with potential therapeutic or agricultural applications. In pharmaceutical development, this compound is instrumental in the synthesis of molecules targeting specific biological pathways. chemimpex.com Its derivatives have been explored for a multitude of therapeutic areas, underscoring the importance of the isoxazole scaffold in drug discovery. The isoxazole ring system is a bioisostere for other functional groups and can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.

In the agrochemical sector, this compound is utilized in the synthesis of innovative pesticides and herbicides. The resulting isoxazole-containing compounds can exhibit potent biological activity against pests and weeds, contributing to crop protection and improved agricultural yields. The adaptability of the isoxazole core allows for the fine-tuning of the physicochemical properties of the final products to optimize their efficacy, selectivity, and environmental profile.

Synthesis of Isoxazole Derivatives with Diverse Pharmacological Activities

The isoxazole nucleus is a prominent feature in a vast number of biologically active compounds. This compound provides a direct and efficient route to a variety of isoxazole derivatives, which have demonstrated a broad spectrum of pharmacological activities. These activities range from anti-inflammatory and antimicrobial to anticancer and enzyme inhibition, highlighting the privileged nature of the isoxazole scaffold in medicinal chemistry.

Anti-inflammatory Agents

Derivatives synthesized from this compound have shown promise as anti-inflammatory agents. The isoxazole core is present in several known anti-inflammatory drugs, and new derivatives are continuously being explored for their ability to modulate inflammatory pathways. For instance, isoxazole-3-carboxamides have been synthesized and evaluated for their ability to modulate the TRPV1 channel, which is involved in inflammatory pain. While specific data for derivatives of this compound is an active area of research, related isoxazole structures have shown significant activity. For example, certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis, which are key mediators of inflammation.

| Compound Type | Target | Activity |

| Isoxazole-3-carboxamides | TRPV1 Channel | Modulation of acute inflammatory response |

| 4,5-Diarylisoxazol-3-carboxylic acids | Leukotriene Biosynthesis | Potent inhibition |

Antimicrobial and Antibacterial Agents

The isoxazole scaffold is a key component of several clinically used antibiotics, such as cloxacillin (B1194729) and dicloxacillin. Consequently, this compound is an important precursor for the synthesis of new antimicrobial and antibacterial agents. Researchers have synthesized various isoxazole carboxamides and evaluated their activity against a range of bacterial strains. For example, a series of 5-phenyl-3-isoxazole carboxamides were synthesized and showed significant antibacterial activity against S. aureus and E. coli. The development of new antibacterial agents is crucial in the face of growing antibiotic resistance, and isoxazole derivatives represent a promising avenue for new drug discovery.

| Derivative Class | Bacterial Strain(s) | Activity |

| 5-Phenyl-3-isoxazole carboxamides | S. aureus, E. coli | Significant antibacterial activity |

| 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones | E. faecalis, S. aureus | Active |

Anticancer and Antitumor Agents

A significant area of research involving this compound is the development of novel anticancer and antitumor agents. The isoxazole ring is a feature of several compounds with potent antiproliferative activity. Derivatives of 3,5-dimethylisoxazole have been designed and synthesized as inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target in cancer therapy. For instance, compound 11h [3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one] demonstrated robust inhibition of BRD4(1) and BRD4(2) and potent antiproliferative activity against the HL-60 and MV4-11 cancer cell lines. nih.gov

| Compound | Target | Cell Line | IC50 (µM) |

| 11h | BRD4(1) | - | 0.027 |

| 11h | BRD4(2) | - | 0.180 |

| 11h | - | HL-60 | 0.120 |

| 11h | - | MV4-11 | 0.09 |

Furthermore, other isoxazole derivatives have shown cytotoxicity against various cancer cell lines. For example, certain cinnamamide-isoxazole hybrids have demonstrated excellent to moderate cytotoxicity against A549, HeLa, MCF-7, and DU-145 cell lines, with IC50 values in the low micromolar range.

| Compound Type | Cell Line | IC50 (µM) |

| Arylisoxazole-oxyindole derivatives | A549 | 0.82 - 2.59 |

| Arylisoxazole-oxyindole derivatives | HeLa | 0.82 - 2.59 |

| Arylisoxazole-oxyindole derivatives | MCF-7 | 0.82 - 2.59 |

| Arylisoxazole-oxyindole derivatives | DU-145 | 0.82 - 2.59 |

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Isoxazole-containing sulfonamides have been investigated as potent carbonic anhydrase inhibitors. While direct synthesis from this compound is not always explicitly detailed in general reviews, the isoxazole scaffold is a key feature of many potent inhibitors. For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be potent inhibitors of various human carbonic anhydrase (hCA) isoforms.

| Compound | Isoform | Ki (nM) |

| 1f | hCA I | 58.8 |

| 1k | hCA II | 5.6 |

| 1f | hCA II | 6.6 |

| 1k | hCA XII | 34.5 |

Role in the Synthesis of BET Bromodomain Inhibitors

The 3,5-dimethylisoxazole core is a crucial pharmacophore in the development of a distinct class of inhibitors targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. nih.govnih.gov These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a key role in transcriptional regulation. nih.govnih.gov Their inhibition has emerged as a promising therapeutic strategy, especially in oncology. nih.govresearchgate.net

The 3,5-dimethylisoxazole moiety functions as an effective acetyl-lysine (KAc) mimic or bioisostere. acs.orgacs.org It forms a critical hydrogen bond with a conserved asparagine residue within the KAc-binding pocket of the bromodomain, an interaction that is essential for potent inhibition. researchgate.netacs.org this compound serves as a key reactive building block for incorporating this KAc-mimicking scaffold into more complex molecules. The highly reactive carbonyl chloride group allows for straightforward amide bond formation with various amine-containing fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. nih.gov

Researchers have successfully designed and synthesized numerous 3,5-dimethylisoxazole derivatives as potent BRD4 inhibitors. nih.govresearchgate.net By reacting this compound or related isoxazole intermediates with different aromatic and heterocyclic amines, chemists can append various substituents designed to interact with other regions of the bromodomain binding site, such as the "WPF shelf," a hydrophobic area that can be exploited to enhance affinity. nih.govacs.org This modular synthesis approach has led to the discovery of inhibitors with low nanomolar potency against BRD4 and significant anti-proliferative effects in cancer cell lines, such as acute myeloid leukemia (AML). nih.govnih.gov

The table below summarizes examples of potent BET bromodomain inhibitors that incorporate the 3,5-dimethylisoxazole core, highlighting their biological activity.

| Compound Name/Reference | Target(s) | IC₅₀ (BRD4) | Cellular Activity (Cell Line) | Key Structural Feature |

| Compound 9 (Hewings et al., 2013) | BRD4(1) | 616 nM (MTS assay) | Antiproliferative in MV4;11 cells | Phenyl group with phenolic oxygen |

| Compound 11e (Gao et al., 2019) | BRD4 | 0.86 µM | Antiproliferative in MV4-11 cells (IC₅₀ = 0.32 µM) | Pyridone derivative |

| Compound 11h (Li et al., 2020) | BRD4 | Not specified, but potent | Downregulates c-Myc in HL-60 cells | Specific dimethylisoxazole derivative |

This table is for illustrative purposes and represents data from cited research articles.

Application in Materials Science

Beyond its pharmaceutical applications, this compound is a valuable compound in the field of materials science for creating materials with unique and tailored properties. chemimpex.comontosight.ai

Creation of Specialized Polymers and Coatings

The reactivity of the carbonyl chloride group makes this compound an excellent monomer or grafting agent for the synthesis of specialized polymers and coatings. chemimpex.com It can readily undergo reactions with nucleophilic functional groups, such as alcohols (to form esters) or amines (to form amides), which are commonly present in other monomers or on the surface of substrates. This allows for the incorporation of the rigid, heterocyclic isoxazole ring into polymer backbones or as pendant groups. The inclusion of this moiety can significantly alter the physicochemical properties of the resulting material. For instance, it can be used to prepare polyamides or polyesters with enhanced thermal stability and modified solubility characteristics. In the context of coatings, the compound can be used to functionalize surfaces, imparting specific properties like altered hydrophobicity or improved adhesion.

Development of Innovative Materials with Tailored Properties

The integration of the 3,5-dimethylisoxazole unit into material structures enables the development of innovative materials with precisely tailored properties. chemimpex.com The isoxazole ring is a stable aromatic heterocycle that can contribute to the rigidity and thermal resistance of a polymer chain. By strategically combining this building block with other monomers, materials scientists can fine-tune properties such as durability, chemical resistance, and mechanical strength. chemimpex.comontosight.ai The ability to create new polymers with these enhanced characteristics is crucial for developing advanced materials for a range of applications, from specialty engineering plastics to high-performance protective coatings. chemimpex.com

Use as a Reagent in Analytical Techniques

The chemical properties of this compound also lend themselves to applications in analytical chemistry, particularly in the derivatization of analytes for chromatographic analysis. chemimpex.com

Identification and Quantification of Other Chemical Substances

In analytical chemistry, this compound can act as a reagent to aid in the identification and quantification of other chemical substances within complex mixtures. chemimpex.com Its primary role in this context is as a derivatizing agent. Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical technique. By reacting with specific functional groups, the isoxazole moiety is attached to the target analyte, effectively "tagging" it. This tag can enhance detector response or improve separation from interfering substances in the sample matrix, thereby facilitating more accurate identification and quantification.

Derivatization Strategies for Analytical Purposes (e.g., reaction with carbonyl compounds for GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is generally limited to compounds that are thermally stable and sufficiently volatile. gcms.cz Many important analytes, such as those containing polar functional groups like alcohols, amines, or carboxylic acids, exhibit poor chromatographic behavior due to strong intermolecular hydrogen bonding, leading to broad, tailing peaks and low sensitivity. gcms.cz

Derivatization is a common strategy to overcome these limitations. researchgate.net A derivatizing reagent chemically alters the problematic functional group to make the analyte more volatile and thermally stable. this compound, as a reactive acyl chloride, is well-suited for this purpose. It can react with nucleophilic functional groups (e.g., -OH, -NH2) on target analytes to form stable ester or amide derivatives. This transformation replaces the active hydrogen responsible for undesirable hydrogen bonding with the larger, non-polar 3,5-dimethylisoxazole-4-carbonyl group. The resulting derivative is typically more volatile and less likely to adsorb to the active sites within the GC system, resulting in sharper, more symmetrical peaks and improved analytical performance. gcms.czresearchgate.net While specific applications for derivatizing carbonyl compounds are less direct, the principle applies broadly to analytes with active hydrogens.

| Analyte Functional Group | Reagent Functional Group | Derivative Linkage | Purpose of Derivatization for GC |

| Alcohol (-OH) | Acyl Chloride (-COCl) | Ester (-COO-) | Increase volatility, improve peak shape |

| Amine (-NH₂) | Acyl Chloride (-COCl) | Amide (-CONH-) | Increase thermal stability, enhance detection |

| Phenol (Ar-OH) | Acyl Chloride (-COCl) | Ester (-COO-) | Reduce polarity, prevent adsorption |

Contributions to Biotechnology

This compound serves as a valuable reagent in the field of biotechnology, primarily owing to its utility as a building block for more complex molecules with specific biological functions. chemimpex.com Its reactive carbonyl chloride group allows for the covalent attachment of the 3,5-dimethylisoxazole core to various biomolecules, thereby enabling the development of novel biopharmaceuticals and diagnostic tools. chemimpex.com

The primary application of this compound in biotechnology lies in its ability to modify biomolecules. The carbonyl chloride moiety is a highly reactive acylating agent that can readily form stable amide or ester bonds with nucleophilic functional groups present in biomolecules, such as the amine groups of lysine residues or the hydroxyl groups of serine, threonine, or tyrosine residues in proteins and peptides.

This targeted modification can be employed to:

Introduce a specific chemical label: The 3,5-dimethylisoxazole group can be attached to a biomolecule to serve as a tag for detection, purification, or imaging purposes.

Alter the biological activity of a molecule: By acylating key residues, the function of a protein or enzyme can be modulated.

Improve the pharmacokinetic properties of a peptide or protein drug: The addition of the isoxazole moiety can influence factors such as stability, solubility, and bioavailability.

The 3,5-dimethylisoxazole core is of particular interest in the design of molecules that can mimic post-translational modifications of proteins. For instance, the 3,5-dimethylisoxazole group has been identified as an effective bioisostere for acetylated lysine. nih.gov This is significant because the acetylation of lysine residues on histone proteins is a crucial epigenetic marker that is "read" by bromodomain-containing proteins to regulate gene expression. nih.gov By incorporating a 3,5-dimethylisoxazole group, researchers can design synthetic peptides or small molecules that can competitively inhibit the interaction between bromodomains and acetylated histones, offering a pathway to new therapeutic agents for cancer and inflammatory diseases. nih.gov

Table 1: Potential Biomolecule Modification Sites for this compound

| Biomolecule Class | Target Functional Group | Resulting Linkage | Potential Application |

|---|---|---|---|

| Proteins/Peptides | Amine (-NH2) of Lysine | Amide | Mimicking acetylation, altering protein-protein interactions |

| Proteins/Peptides | Hydroxyl (-OH) of Serine/Threonine | Ester | Introducing a stable modification to study protein function |

| Aminoglycosides | Amine (-NH2) / Hydroxyl (-OH) | Amide / Ester | Creating new antibiotic derivatives |

The ability to modify biomolecules with this compound directly contributes to the development of advanced biopharmaceuticals and diagnostic tools. chemimpex.com

In the realm of biopharmaceuticals , this chemical compound can be used as a key intermediate in the synthesis of isoxazole-containing drugs. chemimpex.com The isoxazole ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs. The reactivity of this compound allows for its incorporation into larger, more complex drug candidates, including peptide and protein therapeutics. By attaching the 3,5-dimethylisoxazole moiety, drug developers can fine-tune the pharmacological properties of a biopharmaceutical to enhance its efficacy and safety profile.

For diagnostic tools , this compound can be used to synthesize molecular probes. These probes are designed to detect and quantify specific biomarkers associated with diseases. nih.gov For example, the isoxazole derivative could be used to link a reporter molecule, such as a fluorescent dye, to a targeting moiety, like a peptide that specifically binds to a cancer cell receptor. The resulting conjugate could then be used in diagnostic assays or for in vivo imaging to identify diseased tissue. The stability of the bond formed by the carbonyl chloride ensures that the probe remains intact under physiological conditions.

Table 2: Research Applications in Biopharmaceutical and Diagnostic Development

| Application Area | Role of this compound | Example |

|---|---|---|

| Biopharmaceuticals | Intermediate for synthesizing bioactive molecules. chemimpex.com | Development of bromodomain inhibitors by attaching the acetyl-lysine mimetic isoxazole group to a scaffold. nih.gov |

| Synthesis of novel isoxazolyl penicillin derivatives. | ||

| Diagnostic Tools | Reagent for creating molecular probes. chemimpex.com | Conjugation of the isoxazole moiety to a targeting peptide for disease biomarker detection. nih.gov |

Theoretical and Computational Studies of 3,5 Dimethylisoxazole 4 Carbonyl Chloride and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations have become indispensable for investigating the fundamental properties of isoxazole (B147169) derivatives. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) offer a balance of accuracy and computational efficiency, making them ideal for studying the electronic structure and excited-state properties of these compounds.

Characterization of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a primary tool for determining the ground-state geometry and electronic properties of 3,5-dimethylisoxazole-4-carbonyl chloride and its derivatives. By employing functionals such as B3LYP combined with basis sets like 6-311G(d,p) or 6-31G(d,p), researchers can perform geometry optimizations to find the lowest energy structure of a molecule. nih.govacu.edu.in These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

Beyond molecular geometry, DFT is used to analyze key electronic properties. A critical parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For instance, studies on various 3,5-diphenylisoxazole (B109209) derivatives using different DFT functionals have shown HOMO-LUMO energy gaps ranging from 1.07 eV to 6.50 eV, depending on the functional used. researchgate.net Such information helps in designing molecules with specific electronic characteristics for applications in materials science and pharmaceuticals. researchgate.netnih.gov

Analysis of Molecular Orbitals and Electronic Transitions

The analysis of frontier molecular orbitals (HOMO and LUMO) provides deep insights into the reactive sites of a molecule. The spatial distribution of these orbitals indicates the likely regions for nucleophilic and electrophilic attack.

To understand the optical properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.govresearchgate.net This method models the response of the electron density to a time-dependent electric field, allowing for the prediction of excited states. For the parent isoxazole molecule, TD-DFT calculations have been used to interpret the complex near-edge X-ray absorption fine structure (NEXAFS) spectra. oulu.fi These calculations can assign specific electronic transitions, such as the promotion of a 1s core electron to the LUMO (a π* orbital), and predict their corresponding energies with good accuracy. oulu.firesearchgate.net

Below is a table of calculated core-excitation energies for the isoxazole molecule, demonstrating the predictive power of TD-DFT.

| Atom | Transition | Calculated Excitation Energy (eV) |

| C4 | 1s → LUMO | 285.75 |

| C3 | 1s → LUMO | 285.87 |

| C5 | 1s → LUMO | 286.32 |

| Data sourced from a TD-DFT study on isoxazole. oulu.fi |

Conformational Analysis and Spectroscopic Correlations

Computational methods are vital for interpreting complex experimental spectra and understanding the conformational preferences of flexible molecules.

Vibrational Analysis and Correlation with IR Spectra

Theoretical vibrational analysis is a powerful technique for assigning the absorption bands in experimental Infrared (IR) and Raman spectra. nih.gov DFT calculations are used to compute the harmonic vibrational frequencies of a molecule at its optimized geometry. rsc.org These calculations generate a theoretical spectrum where each peak corresponds to a specific vibrational mode, such as C=O stretching, C-H bending, or ring vibrations.

However, calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. rsc.org To improve the agreement with experimental data, the computed frequencies are typically multiplied by empirical scaling factors (e.g., 0.980 for frequencies below 3100 cm⁻¹ and 0.950 for those above). rsc.org This combined experimental and computational approach allows for a confident and detailed assignment of the vibrational spectrum, providing a "molecular fingerprint" that confirms the structure of the synthesized compound.

NMR Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. The prediction of NMR chemical shifts using quantum chemical calculations has become a standard method for aiding in structural assignment and resolving ambiguities. nrel.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating NMR isotropic shielding constants, which are then converted to chemical shifts (δ). nih.gov

The accuracy of the predicted shifts depends heavily on the choice of the DFT functional, basis set, and the inclusion of a solvent model to mimic experimental conditions. nih.govmdpi.com Studies have benchmarked numerous functionals (e.g., B3LYP, ωB97X-D, WP04) and basis sets to find the optimal combinations for predicting ¹H and ¹³C chemical shifts. mdpi.com These computational predictions are particularly valuable for distinguishing between isomers, where subtle differences in chemical shifts can be reliably calculated and compared to experimental spectra. researchgate.net

The following table presents a comparison of experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts for a fused isoxazole derivative, illustrating the accuracy of the method.

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |

| H-1 | 7.33 | 7.31 |

| C-3 | 150.1 | 150.5 |

| C-4 | 95.8 | 96.2 |

| C-5 | 162.3 | 162.8 |

| Data adapted from a DFT study on fused isoxazole derivatives using the B3LYP/6-31G(d) level of theory. researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For reactions involving the synthesis of isoxazoles and their derivatives, such as 1,3-dipolar cycloadditions, DFT calculations can be used to map out the entire potential energy surface (PES). nih.gov

By locating the structures of reactants, transition states (TS), intermediates, and products, researchers can determine the favorability of different reaction pathways. The calculated activation energy (the energy difference between the reactants and the transition state) indicates the kinetic feasibility of a proposed mechanism. For example, computational studies on the formation of isoxazolines from aldoximes and alkenes have supported a stepwise, radical-mediated mechanism over a concerted [3+2] cycloaddition pathway by analyzing the energetics of the respective intermediates and transition states. nih.gov These mechanistic studies are crucial for optimizing reaction conditions, predicting product regioselectivity and stereoselectivity, and designing new synthetic routes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery and materials science, offering insights into how the chemical structure of a compound influences its biological activity or physical properties. These in silico methods allow for the rational design of novel molecules with enhanced efficacy and selectivity, thereby accelerating the development process. For derivatives of this compound, computational approaches can elucidate the key structural features required for a desired activity.

While specific, detailed computational SAR studies on a series of compounds directly synthesized from this compound are not extensively documented in publicly available research, the methodologies for such investigations are well-established. These studies typically involve a combination of molecular modeling techniques to build a predictive model that correlates structural modifications with changes in activity.

A hypothetical computational SAR study on a series of amide derivatives of this compound would commence with the generation of 3D structures of the compounds. These structures would then be optimized to their lowest energy conformation. Key computational techniques that would be employed include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a powerful method that can be used to establish a correlation between the biological activity of a series of compounds and their three-dimensional properties. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used to generate a statistical model. mdpi.com This model can then be used to predict the activity of newly designed compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govnih.govconnectjournals.comresearchgate.net For a series of 3,5-dimethylisoxazole (B1293586) derivatives, docking studies could reveal critical interactions, such as hydrogen bonds or hydrophobic interactions, with the active site of a biological target. nih.govresearchgate.net The docking scores, which represent the binding affinity, can help in ranking the compounds and understanding the SAR. mdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity. This model can then be used as a template to design new molecules with improved activity.

The insights gained from these computational studies are invaluable for understanding the SAR of 3,5-dimethylisoxazole derivatives. For instance, such studies could reveal that the presence of a hydrogen bond donor at a particular position of a substituent is crucial for activity, while a bulky group at another position is detrimental. This information guides the synthesis of more potent and selective compounds. Several studies have highlighted the importance of the isoxazole scaffold in interacting with various biological targets, and computational analyses are key to optimizing these interactions. nih.govresearchgate.netresearchgate.netnih.gov

To illustrate the potential findings from such a study, the following interactive data table presents hypothetical results from a molecular docking analysis of a series of N-substituted 3,5-dimethylisoxazole-4-carboxamide (B1348976) derivatives against a hypothetical enzyme target.

Hypothetical Molecular Docking Results for N-Substituted 3,5-Dimethylisoxazole-4-carboxamide Derivatives

| Compound ID | N-Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| DMIC-01 | -H | -5.8 | TYR-88, SER-120 | Low |

| DMIC-02 | -CH₃ | -6.2 | TYR-88, SER-120, LEU-95 | Moderate |

| DMIC-03 | -Phenyl | -7.5 | TYR-88, SER-120, PHE-152 | High |

| DMIC-04 | -4-Hydroxyphenyl | -8.2 | TYR-88, SER-120, PHE-152, HIS-45 | High |

| DMIC-05 | -4-Methoxyphenyl | -7.8 | TYR-88, SER-120, PHE-152 | High |

| DMIC-06 | -3,4-Dichlorophenyl | -8.5 | TYR-88, SER-120, PHE-152, VAL-55 | Very High |

| DMIC-07 | -Benzyl | -7.1 | TYR-88, LEU-95, PHE-152 | Moderate |

| DMIC-08 | -Cyclohexyl | -6.5 | TYR-88, LEU-95, ALA-98 | Moderate |

From this hypothetical data, a preliminary SAR can be deduced: